4,8-Dichloro-7-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-7-methoxyquinazoline is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. The compound is characterized by its molecular formula C9H6Cl2N2O and a molecular weight of 229.06 g/mol .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with various targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
For instance, some quinazoline derivatives inhibit the action of enzymes, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, may influence its bioavailability .
Result of Action
Quinazoline derivatives have been reported to exhibit antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-7-methoxyquinazoline typically involves the reaction of 4,8-dichloroquinazoline with methoxy reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-7-methoxyquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
4,8-Dichloro-7-methoxyquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs.
Chloroquine: An antimalarial drug with a similar quinazoline structure.
Uniqueness
4,8-Dichloro-7-methoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4,8-dichloro-7-methoxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOVWXKELWUGHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.